molecular formula C18H18N4O2 B2771223 5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-01-0

5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No. B2771223
CAS RN: 1005062-01-0
M. Wt: 322.368
InChI Key: BNLSUSHGDMKRKX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored pyrazole derivatives for their antileishmanial potential. In a study, hydrazine-coupled pyrazoles demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Notably, compound 13 exhibited superior efficacy compared to standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The same hydrazine-coupled pyrazole derivatives were evaluated for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .

Metal-Organic Frameworks (MOFs)

Pyrazole-containing ligands play a crucial role in constructing MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. While not directly related to the mentioned compound, the broader field of pyrazole-based MOFs is worth exploring .

CDK2 Inhibition for Cancer Treatment

Cyclin-dependent kinase 2 (CDK2) inhibitors are promising for cancer therapy. Researchers have designed small molecules featuring pyrazolo[3,4-d]pyrimidine scaffolds. These compounds selectively target tumor cells, making them attractive candidates for further investigation .

Molecular Docking Studies

Computational approaches, such as molecular docking, help predict binding interactions between compounds and target proteins. Researchers have used this technique to evaluate the binding mode of pyrazole derivatives with specific protein receptors, providing insights into their mechanisms of action .

Drug Development and Optimization

Given the challenges posed by drug-resistant pathogens, novel pharmacophores like hydrazine-coupled pyrazoles offer opportunities for drug development. Researchers continue to optimize these compounds, aiming for safe and effective treatments against infectious diseases .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. Unfortunately, specific safety and hazard information for “5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione” is not available in the retrieved papers .

properties

IUPAC Name

5-benzyl-1-methyl-3-pyridin-3-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21-16-14(15(20-21)13-8-5-9-19-10-13)17(23)22(18(16)24)11-12-6-3-2-4-7-12/h2-10,14-16,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLSUSHGDMKRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CN=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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